molecular formula C20H26N2O2 B045883 (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol CAS No. 522-66-7

(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol

Cat. No. B045883
CAS RN: 522-66-7
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-AFHBHXEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroquinine can be synthesized from quinine through a hydrogenation process. The hydrogenation of quinine involves the use of hydrogen gas in the presence of a palladium catalyst under mild conditions . The reaction typically proceeds at room temperature and atmospheric pressure, resulting in the reduction of the double bond in the quinoline ring to form dihydroquinine.

Industrial Production Methods: Industrial production of dihydroquinine follows a similar hydrogenation process but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and palladium catalysts to ensure efficient conversion of quinine to dihydroquinine. The product is then purified through crystallization or chromatography techniques to obtain high-purity dihydroquinine .

Chemical Reactions Analysis

Types of Reactions: Dihydroquinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Dihydroquinine is closely related to several other cinchona alkaloids, including:

Uniqueness: Dihydroquinine is unique due to its specific chiral properties, making it valuable in asymmetric synthesis. Its ability to inhibit the growth of Toxoplasma gondii without affecting host cells also sets it apart from other similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol involves the synthesis of the two key intermediates, 5-ethylquinuclidin-2-ol and 6-methoxyquinolin-4-carbaldehyde, which are then coupled to form the final product.", "Starting Materials": [ "Ethyl 4-piperidone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Quinoline", "Methanol", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride" ], "Reaction": [ "Ethyl 4-piperidone is reacted with sodium borohydride in the presence of hydrochloric acid to yield 5-ethylquinuclidin-2-ol.", "Quinoline is reacted with methanol and acetic acid to yield 6-methoxyquinolin-4-carbaldehyde.", "5-ethylquinuclidin-2-ol and 6-methoxyquinolin-4-carbaldehyde are coupled using sodium hydroxide and sodium cyanoborohydride to yield (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol." ] }

CAS RN

522-66-7

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19+,20+/m0/s1

InChI Key

LJOQGZACKSYWCH-AFHBHXEDSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Other CAS RN

522-66-7
1435-55-8

physical_description

Solid;  [Merck Index] Beige powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

synonyms

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
Reactant of Route 2
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
Reactant of Route 3
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
Reactant of Route 4
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
Reactant of Route 5
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
Reactant of Route 6
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol

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